3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of furan-2-yl formamide, which is then reacted with acetamido compounds under specific conditions to form the desired product. Common reagents used in these reactions include catalysts like palladium and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring specific catalysts or solvents to achieve the desired transformations. For example, palladium-catalyzed cross-coupling reactions are commonly used to introduce various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoate Derivatives: Compounds like 3-fluorobenzoic acid and its esters share structural similarities and are often used in similar applications.
Furan-2-YL Compounds: These include various furan derivatives that exhibit comparable reactivity and biological activity.
Uniqueness
What sets 3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H16FN3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C21H16FN3O5/c22-16-6-2-5-15(11-16)21(28)30-17-7-1-4-14(10-17)12-24-25-19(26)13-23-20(27)18-8-3-9-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
MHBBBOVUKONYQE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)CNC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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